

2-(4-Fluorophenyl)benzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038

[Get Quote](#)

An In-depth Technical Guide to 2-(4-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(4-Fluorophenyl)benzaldehyde**, a key intermediate in various fields of chemical synthesis. The information is structured to offer researchers and drug development professionals a detailed resource for utilizing this compound in their work.

Core Properties and Identifiers

2-(4-Fluorophenyl)benzaldehyde is an aromatic aldehyde featuring a fluorinated phenyl group, which enhances its reactivity and selectivity in numerous chemical reactions.^[1] It is recognized as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.^[1]

General Information

Property	Value	Source
IUPAC Name	2-(4-fluorophenyl)benzaldehyde	[2]
Synonyms	4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, 4'-Fluoro-2-biphenylcarboxaldehyde	Chem-Impex
CAS Number	192863-46-0	[2]
Molecular Formula	C ₁₃ H ₉ FO	[2]
Molecular Weight	200.21 g/mol	[2]
Appearance	White Solid	Chem-Impex

Physical and Chemical Properties

Property	Value	Source
Purity	≥ 95%	Chem-Impex
Storage Conditions	0-8 °C, Inert atmosphere	Chem-Impex, Hebei Dangtong
XLogP3	3.4	[2]
Exact Mass	200.063743068 Da	[2]
Monoisotopic Mass	200.063743068 Da	[2]

Chemical Synthesis and Reactivity

2-(4-Fluorophenyl)benzaldehyde serves as a versatile intermediate, primarily due to its aldehyde functionality and the bi-aryl scaffold.[\[1\]](#) The presence of the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the properties of downstream products.[\[1\]](#) It readily undergoes transformations typical of aromatic aldehydes, such as nucleophilic addition and condensation reactions, making it a valuable precursor for complex molecular architectures.[\[1\]](#)

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

While specific proprietary synthesis methods may vary, a common and powerful method for constructing the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organohalide.^{[3][4]}

Reaction: 2-Bromobenzaldehyde with (4-Fluorophenyl)boronic acid.

Materials:

- 2-Bromobenzaldehyde (1.0 eq)
- (4-Fluorophenyl)boronic acid (1.2 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, ~2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq)^[5]
- Solvent (e.g., Toluene/ H_2O or Dioxane/ H_2O mixture)^{[3][5]}

Experimental Procedure:

- To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add 2-bromobenzaldehyde, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.
- Add the degassed solvent system to the vessel.
- Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).^[3]
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(4-fluorophenyl)benzaldehyde**.

This protocol is a representative example; optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.[\[6\]](#)

Spectroscopic Data

Detailed spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to aromatic protons (approx. 7.0-8.0 ppm) and the characteristic aldehyde proton singlet (approx. 9.5-10.5 ppm). [7]
¹³ C NMR	Resonances for aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde (approx. 190-195 ppm). [8] [9]
¹⁹ F NMR	A signal corresponding to the fluorine atom on the phenyl ring. [8]
IR Spectroscopy	A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group (approx. 1700-1720 cm ⁻¹). Aromatic C-H and C=C stretching bands will also be present. [10] [11] [12]
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 200). [13] [14]

Applications in Research and Development

The unique structural features of **2-(4-Fluorophenyl)benzaldehyde** make it a valuable starting material in several areas:

- Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[\[1\]](#)
- Organic Synthesis: Its reactivity is harnessed to create complex molecules and novel compounds with desirable properties.[\[1\]](#)
- Dyes and Pigments: The compound is used in the production of dyes and pigments, where its structure contributes to the stability and vibrancy of the final products.[\[1\]](#)
- Material Science: It is explored for its potential in creating advanced materials like polymers and coatings.[\[1\]](#)

Safety and Handling

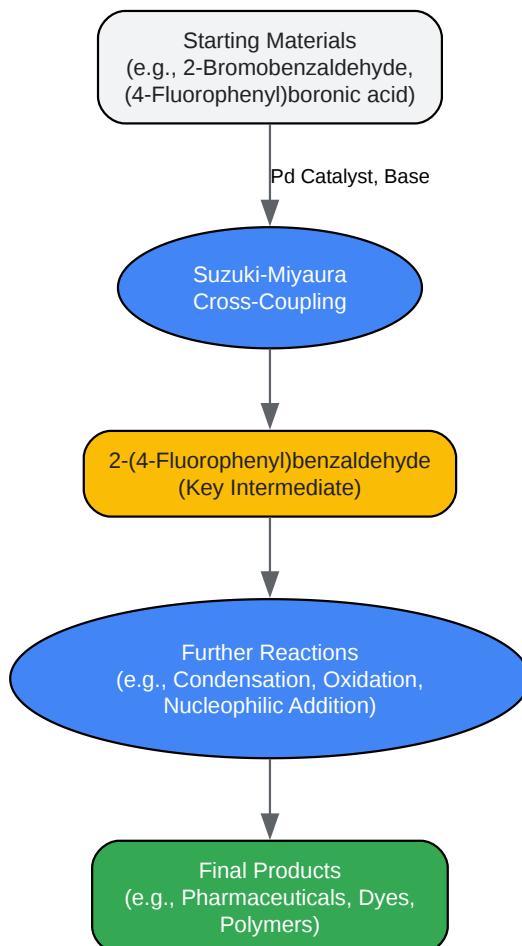
Understanding the hazards associated with **2-(4-Fluorophenyl)benzaldehyde** is critical for safe handling in a laboratory setting.

GHS Hazard Classification

Hazard Class	Code	Description	Source
Skin Corrosion/Irritation	H315	Causes skin irritation	[2]
Serious Eye Damage/Irritation	H319, H318	Causes serious eye irritation/damage	[2] [15]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[2]
Acute Toxicity, Oral	H302	Harmful if swallowed	[15]

Precautionary Statements

- Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

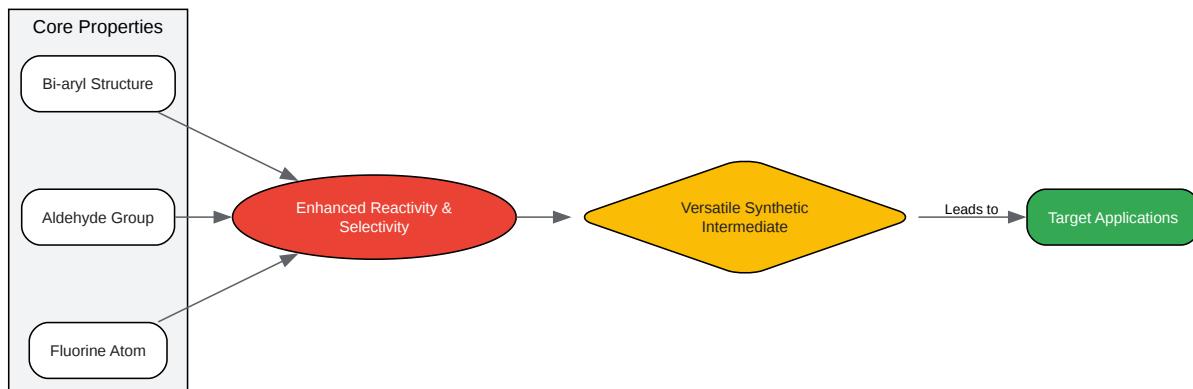

Do not eat, drink, or smoke when using this product.[[15](#)]

- Response:
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[[15](#)]
 - If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[[2](#)]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[[2](#)]
 - If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[[15](#)]
- Storage: Store in a well-ventilated place. Keep container tightly closed.[[2](#)]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[[15](#)]

Visualized Workflows

General Synthetic Workflow

The following diagram illustrates the role of **2-(4-Fluorophenyl)benzaldehyde** as a key intermediate in a multi-step synthesis process, typical in pharmaceutical or material science research.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway using **2-(4-Fluorophenyl)benzaldehyde** as an intermediate.

Logical Relationship in Application Development

This diagram outlines the logical progression from the compound's fundamental properties to its final applications.

[Click to download full resolution via product page](#)

Caption: From chemical properties to final research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. benchchem.com [benchchem.com]
- 7. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [\[chemicalbook.com\]](http://chemicalbook.com)
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]

- 10. 2-Fluorobenzaldehyde(446-52-6) IR Spectrum [m.chemicalbook.com]
- 11. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 12. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- To cite this document: BenchChem. [2-(4-Fluorophenyl)benzaldehyde physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067038#2-4-fluorophenyl-benzaldehyde-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com